Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
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Overview
Description
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a carbamate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
It’s known that isoxazole derivatives exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common approach is the cycloaddition reaction, where a 1,3-dipole and a dipolarophile react to form the isoxazole ring . The oxadiazole ring can be synthesized through a similar cycloaddition process or via the reaction of hydrazides with nitriles . The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as Cu(I) or Ru(II), to facilitate the cycloaddition reactions . Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form N-oxides.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-amino-5-methylisoxazole, exhibit similar biological activities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid derivatives also show comparable properties.
Uniqueness
Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
benzyl N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-7-12(18-22-10)14-17-13(23-19-14)8-16-15(20)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAJWPGCTNLSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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